tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound is often used in research and development within the fields of chemistry and biology due to its unique structural properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isopropylamine and tert-butyl chloroformate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve steps such as:
Formation of the piperidine intermediate: This involves the reaction of piperidine with a suitable reagent to introduce the desired functional groups.
Introduction of the isopropylamino group: Isopropylamine is reacted with the intermediate to form the isopropylamino derivative.
Protection of the carboxyl group: tert-Butyl chloroformate is used to protect the carboxyl group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-((isopentylamino)methyl)piperidine-1-carboxylate: Similar structure but with an isopentyl group instead of an isopropyl group.
tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate: Variants with different substituents on the piperidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various research and industrial applications.
Biological Activity
tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate (CAS No. 1289387-82-1) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H28N2O2
- Molecular Weight : 256.38 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and an isopropylamino side chain, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : The synthesis begins with the formation of the piperidine structure through cyclization reactions.
- Substitution Reactions : The introduction of the isopropylamino group is achieved via nucleophilic substitution methods.
- Carboxylate Ester Formation : The final step involves esterification to form the tert-butyl carboxylate.
Antiviral Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising antiviral activity. For instance, compounds with similar structural motifs have shown efficacy against viruses such as Ebola and influenza:
- Ebola Virus Inhibition : A related study highlighted that certain piperidine derivatives effectively inhibit Ebola virus entry, suggesting a potential mechanism involving interference with viral glycoprotein interactions .
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
Toremifene | 0.38 | 7 |
Compound 25a | 0.64 | 20 |
Compound 26a | 0.93 | 10 |
These findings indicate that modifications in the piperidine structure can significantly enhance antiviral potency.
The mechanism by which these compounds exert their antiviral effects often involves:
- Inhibition of Viral Entry : Compounds block viral entry at the level of endosomal trafficking proteins such as NPC1 (Niemann-Pick C1).
- Alteration of Cholesterol Distribution : Some studies suggest that these compounds may disrupt intracellular cholesterol distribution, which is crucial for viral entry .
Structure-Activity Relationship (SAR)
Understanding the SAR of piperidine derivatives helps in optimizing their biological activity. Key aspects include:
- Substituent Variability : Variations in the size and nature of substituents on the piperidine ring can lead to significant changes in biological activity.
- Hydrophobic Interactions : The presence of hydrophobic groups like tert-butyl enhances membrane permeability and interaction with lipid bilayers.
Case Study 1: Antiviral Activity Against Influenza
A study evaluated a series of piperidine derivatives for their antiviral activity against influenza A/H1N1, where certain compounds demonstrated low micromolar activity (EC50 values around 7.4 µM) while maintaining minimal cytotoxicity (CC50 values above 44 µM) . This highlights the potential for developing new antiviral agents based on this scaffold.
Case Study 2: Docking Studies
Molecular docking studies have been employed to predict interactions between this compound and viral proteins, providing insights into binding affinities and potential modifications to enhance efficacy .
Properties
IUPAC Name |
tert-butyl 2-[(propan-2-ylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)15-10-12-8-6-7-9-16(12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWZLYJHEPVNKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693559 |
Source
|
Record name | tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-82-1 |
Source
|
Record name | tert-Butyl 2-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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